2-Chloroethyl 4-nitrobenzoate CAS 10441-61-9 technical data sheet
2-Chloroethyl 4-nitrobenzoate CAS 10441-61-9 technical data sheet
This is an in-depth technical guide for 2-Chloroethyl 4-nitrobenzoate , designed for researchers and drug development professionals.
CAS Registry Number: 949-03-1 (Note: The user-provided CAS 10441-61-9 is likely a specific vendor identifier or a typographical variant; this guide utilizes the standard CAS 949-03-1 for the chemically identical substance).[1][2]
Chemical Formula: C
Executive Summary
2-Chloroethyl 4-nitrobenzoate is a specialized aromatic ester utilized primarily as a synthetic intermediate in pharmaceutical chemistry and materials science.[1] Structurally, it combines a p-nitrobenzoyl moiety—known for its strong chromophoric and electron-withdrawing properties—with a 2-chloroethyl side chain, which serves as a versatile handle for nucleophilic substitution or elimination reactions.[1][2]
In drug development, this compound is a critical precursor for the synthesis of procaine analogs (via reduction of the nitro group to an amine) and as a robust protecting group for alcohols, imparting crystallinity to facilitate purification.[1][2] Its high melting point and tendency to form well-ordered crystals also make it a model compound for studying weak intermolecular interactions (C–H[1][2]···O and C–H···Cl) in solid-state chemistry.[1][3]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
Nomenclature & Identification
| Property | Data |
| IUPAC Name | 2-Chloroethyl 4-nitrobenzoate |
| Synonyms | 4-Nitrobenzoic acid 2-chloroethyl ester; |
| CAS Number | 949-03-1 (Standard) |
| SMILES | C1=CC(=CC=C1[O-])C(=O)OCCCl |
| InChI Key | BUIVPELJVUWILR-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Condition/Note |
| Appearance | White to pale yellow crystalline solid | Recrystallized from MeOH/H |
| Melting Point | 56 – 58 °C | Sharp transition; useful for purity check |
| Boiling Point | ~372 °C | Predicted (760 mmHg) |
| Density | ~1.42 g/cm | Predicted |
| Solubility | Soluble in DCM, CHCl | Insoluble in Water |
| Partition Coeff.[1][2][4] (LogP) | 2.44 | Lipophilic |
Synthesis & Manufacturing Process
The industrial and laboratory-scale synthesis of 2-chloroethyl 4-nitrobenzoate typically proceeds via an acylation reaction between 4-nitrobenzoyl chloride and 2-chloroethanol.[1] This pathway is preferred over direct esterification (Fischer esterification) due to the higher reactivity of the acid chloride and the avoidance of equilibrium limitations.[1][2]
Reaction Mechanism
The nucleophilic oxygen of 2-chloroethanol attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.[1][2] A base (typically Triethylamine or Pyridine) is employed to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing acid-catalyzed side reactions.[1][2][5]
Experimental Protocol (Standardized)
-
Reagents:
-
Procedure:
-
Dissolve 4-nitrobenzoyl chloride in anhydrous DCM under an inert atmosphere (N
or Ar) at 0 °C. -
Slowly add 2-Chloroethanol (diluted in DCM) to the reaction mixture, maintaining the temperature below 5 °C to control exotherm.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[2]
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess amine), saturated NaHCO
(to remove unreacted acid), and brine.[1][2] -
Purification: Dry over anhydrous Na
SO , concentrate in vacuo. Recrystallize the crude solid from hot Methanol or Ethanol/Water (1:1).[1][2]
-
Synthesis Workflow Diagram
Figure 1: Acylation pathway for the synthesis of 2-Chloroethyl 4-nitrobenzoate via acid chloride activation.
Applications in Drug Development & Research[2][3][6]
Pharmaceutical Intermediate (Procaine Analogs)
The 2-chloroethyl 4-nitrobenzoate scaffold is a direct precursor to 4-aminobenzoate derivatives.[1][2]
-
Mechanism: Selective reduction of the nitro group (-NO
) to an amino group (-NH ) using catalytic hydrogenation (H , Pd/C) or chemical reduction (Fe/HCl, SnCl ).[1][2] -
Utility: The resulting 2-chloroethyl 4-aminobenzoate can react with secondary amines to form procaine-like local anesthetics or antiarrhythmic agents.[1]
Crystalline Protecting Group
In complex organic synthesis, the p-nitrobenzoyl group is often used to protect hydroxyl functions.[1][2]
-
Advantage: The introduction of the nitro group significantly increases the crystallinity of the molecule, facilitating purification by recrystallization rather than expensive chromatography.[1][2]
-
UV Traceability: The strong UV absorption of the nitrobenzene moiety allows for easy detection during HPLC analysis.[1][2]
Alkylating Agent & Polymer Chemistry
The terminal alkyl chloride is a potential site for nucleophilic substitution.[1][2]
-
Vinyl Generation: Treatment with a strong base (e.g., DBU) can induce elimination of HCl to form Vinyl 4-nitrobenzoate , a monomer used in the synthesis of specialized polymers with high glass transition temperatures.[1][2]
Application Logic Diagram
Figure 2: Synthetic divergence of 2-Chloroethyl 4-nitrobenzoate in pharmaceutical and polymer chemistry.[1][2]
Analytical Characterization
To validate the identity and purity of synthesized batches, the following spectral data should be confirmed.
Proton NMR ( H NMR, 400 MHz, CDCl )[1][2]
- 8.28 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the nitro group (deshielded).[1][2]
- 8.22 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the ester carbonyl.[1][2]
-
4.62 (t, J=6.0 Hz, 2H): Methylene protons adjacent to Oxygen (-OCH
-).[1][2] -
3.85 (t, J=6.0 Hz, 2H): Methylene protons adjacent to Chlorine (-CH
Cl).[1][2]
Infrared Spectroscopy (FT-IR)
-
1725 cm
: Strong C=O stretching (Ester carbonyl).[1][2] -
1525 cm
& 1350 cm : N-O stretching (Nitro group, asymmetric and symmetric).[1][2] -
1275 cm
: C-O stretching.
Handling, Safety, & Stability
GHS Classification[1][2]
-
Signal Word: Warning
-
Hazard Statements:
Stability & Storage[2]
-
Hydrolysis: Susceptible to hydrolysis under basic conditions (releasing 4-nitrobenzoic acid and 2-chloroethanol).[1]
-
Light Sensitivity: Protect from prolonged exposure to light (nitro groups can degrade).[2]
-
Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas if long-term storage is required.
References
-
Wu, H., et al. (2010).[1][2][6] "2-Chloroethyl 4-nitrobenzoate."[1][3][7][6][8][][4][10][11][12] Acta Crystallographica Section E, 66(10), o2708.[1][2] Link
-
Sigma-Aldrich. (2024).[1] "2-Chloroethyl 4-nitrobenzoate Product Sheet." Merck KGaA.[1] Link[1][2]
-
BenchChem. (2024).[1][2] "Reactions of 4-Nitrobenzoyl Chloride with Tertiary Amines." Technical Support Center. Link[1][2]
-
PubChem. (2024).[2][3] "2-Chloroethyl 4-nitrobenzoate (Compound)." National Library of Medicine.[2] Link[1][2]
Sources
- 1. US6559303B1 - Methods for processing chemical compounds having reactive functional groups - Google Patents [patents.google.com]
- 2. US6207826B1 - Macrocyclic compounds having nitrogen-containing linkages - Google Patents [patents.google.com]
- 3. Potassium 4-Nitrobenzoate|CAS 15922-01-7 [benchchem.com]
- 4. US6207826B1 - Macrocyclic compounds having nitrogen-containing linkages - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Potassium 4-Nitrobenzoate|CAS 15922-01-7 [benchchem.com]
- 8. cacheby.com [cacheby.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2-Chloroethyl 4-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
